N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan
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Overview
Description
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID is a complex organic compound that features an indole moiety and a benzochromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the indole ring, the benzochromenyl group, and their subsequent coupling. Common reagents used in these reactions include indole derivatives, benzochromenyl precursors, and various coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The indole and benzochromenyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between indole derivatives and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving indole-related pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its structural complexity allows for the design of materials with specific functionalities, such as enhanced mechanical strength or improved thermal stability.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzochromenyl group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID.
Heparinoid: Found in marine organisms, heparinoids have anticoagulant properties and are structurally different from the compound .
Uniqueness
The uniqueness of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID lies in its combination of an indole moiety and a benzochromenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications across various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N2O6 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-15(25(30)29-23(26(31)32)12-16-14-28-22-9-5-4-6-18(16)22)34-17-10-11-20-19-7-2-3-8-21(19)27(33)35-24(20)13-17/h4-6,9-11,13-15,23,28H,2-3,7-8,12H2,1H3,(H,29,30)(H,31,32)/t15?,23-/m0/s1 |
InChI Key |
DXICFGQSCWLYEU-GMTBNIFVSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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